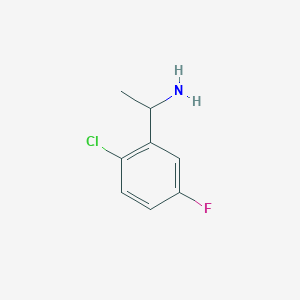

1-(2-Chloro-5-fluorophenyl)ethan-1-amine

Description

Contextualizing the Significance of Amines in Complex Molecular Architectures

Amines are fundamental functional groups in organic chemistry and are cornerstones in the architecture of a vast array of complex molecules. solubilityofthings.compurkh.combyjus.com Their basicity, nucleophilicity, and ability to form hydrogen bonds are pivotal to the structure and function of many organic compounds. studysmarter.co.ukyoutube.com In medicinal chemistry, the amine functional group is a common feature in many bioactive molecules, including a significant percentage of top-selling pharmaceuticals. purkh.comresearchgate.net The presence of an amine group can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, receptor binding, and metabolic stability. studysmarter.co.uk

Amines serve as crucial building blocks in the synthesis of a diverse range of more complex structures, including alkaloids, amino acids, and pharmaceuticals. purkh.combyjus.com Their reactivity allows them to participate in a wide variety of chemical transformations, making them indispensable tools for the synthetic organic chemist. solubilityofthings.com

Overview of Research Trajectories for Aryl-Substituted Ethan-1-amines

Aryl-substituted ethan-1-amines, a subclass of substituted phenylethylamines, have been the focus of extensive research due to their prevalence as key structural motifs in many pharmaceuticals and agrochemicals. researchgate.netmanchester.ac.uk A primary trajectory in this research area is the development of efficient and stereoselective synthetic methods to access enantiomerically pure chiral amines. acs.orgnih.gov The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even harmful. hims-biocat.eu

Modern research has increasingly shifted from classical resolution methods towards more sophisticated and efficient strategies such as asymmetric catalysis. acs.orgnih.gov This includes transition-metal-catalyzed asymmetric hydrogenation of imines and enamines, as well as the use of chiral auxiliaries and organocatalysis. acs.orgnih.govtandfonline.com Furthermore, there is a growing interest in biocatalysis, employing enzymes like transaminases and imine reductases to achieve high enantioselectivity under mild reaction conditions. manchester.ac.ukmdpi.com These biocatalytic methods offer a more environmentally benign approach compared to traditional chemocatalysis. manchester.ac.uk

Rationale for the Detailed Academic Investigation of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine

The detailed academic investigation of this compound is warranted by its position as a valuable chiral building block in synthetic chemistry. smolecule.com The specific substitution pattern on the aromatic ring, featuring both a chloro and a fluoro substituent, imparts unique electronic properties to the molecule. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making halogenated compounds of particular interest in drug discovery. nih.gov

The presence of the 2-chloro and 5-fluoro substituents can be strategically exploited in the design of novel pharmaceutical candidates. For instance, these groups can modulate the acidity of the amine, its conformational preferences, and its potential for forming specific interactions, such as halogen bonds, with protein targets. Therefore, this compound serves as a key intermediate for the synthesis of more complex and potentially bioactive molecules. smolecule.com Its study contributes to the broader understanding of how specific substitution patterns on the phenylethylamine scaffold can be used to fine-tune molecular properties for applications in medicinal chemistry.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₉ClFN |

| Molecular Weight | 173.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1270439-83-2 |

Data sourced from PubChem CID 55252526 and other chemical suppliers. nih.govbldpharm.com

Historical Development of Synthetic Strategies for Analogous Chiral Amines

The synthesis of chiral amines has undergone a significant evolution over the past century. Early methods predominantly relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the material. A significant milestone was the introduction of chiral auxiliaries, a concept pioneered in the mid-20th century. This strategy involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective reaction, followed by the removal of the auxiliary. Chiral 1-phenylethylamine (B125046) itself has been widely used as such a chiral auxiliary. nih.gov

The late 20th and early 21st centuries witnessed a paradigm shift towards catalytic asymmetric synthesis. The development of chiral transition-metal catalysts, particularly those based on rhodium, ruthenium, and iridium, for the asymmetric hydrogenation of prochiral imines and enamines, revolutionized the field. acs.orgnih.gov These methods allow for the direct synthesis of enantiomerically enriched amines with high efficiency and atom economy.

More recently, the field has embraced biocatalysis as a powerful tool for chiral amine synthesis. acs.orgrochester.edu Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer exquisite stereoselectivity and operate under environmentally benign aqueous conditions. hims-biocat.eumdpi.com The continuous development of these enzymatic methods, often aided by protein engineering, is expanding the scope and practicality of chiral amine synthesis for both academic research and industrial applications. mdpi.comrochester.edu

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOOJFVYFYLDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Chloro 5 Fluorophenyl Ethan 1 Amine

Enantioselective Synthesis Approaches

Enantioselective strategies for producing single-enantiomer 1-(2-chloro-5-fluorophenyl)ethan-1-amine are centered on the asymmetric transformation of its prochiral precursor, 2-chloro-5-fluoroacetophenone, or the corresponding imine. These methods utilize chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines from prochiral ketones and imines. researchgate.net This approach involves the use of a transition metal complexed with a chiral ligand to facilitate the enantioselective addition of hydrogen across a C=O or C=N double bond. okayama-u.ac.jp

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. Typically, these catalysts consist of a transition metal center, such as rhodium (Rh), ruthenium (Ru), or iridium (Ir), and a chiral ligand. google.comnih.gov The ligand creates a chiral environment around the metal, influencing the binding of the substrate and directing the hydrogen transfer to a specific face of the prochiral molecule.

For the synthesis of this compound, catalysts are optimized by modifying both the metal and the ligand structure. For instance, iridium complexes with chiral N,P ligands have shown high efficiency in the hydrogenation of challenging substrates. researchgate.net The electronic and steric properties of the ligand are fine-tuned to maximize both catalytic activity and enantioselectivity. The development of ligands like BINAP and its derivatives has been pivotal in advancing asymmetric hydrogenation for industrial applications. okayama-u.ac.jp

Recent research has also explored the use of more sustainable manganese-based catalysts with chiral ferrocenyl P,N,N ligands for the hydrogenation of fluorinated imines, achieving high enantiomeric excess (ee). nih.gov The choice of solvent and reaction conditions, such as temperature and hydrogen pressure, are also critical parameters that are optimized to achieve the desired outcome. researchgate.net

Table 1: Catalyst Performance in Asymmetric Hydrogenation of Ketone/Imine Precursors This table presents representative data from studies on analogous substrates to illustrate typical catalyst performance.

| Catalyst/Ligand | Substrate | H₂ Pressure (MPa) | Temp (°C) | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| [Rh(cod)(bisphosphine)]OTf | N-acylated β-enamine ester | 1.0 | 50 | 2-Propanol | >99 | 99 |

| Ru(OAc)₂((S)-binap) | 2-acetyl-6-methoxypyridine | 0.8 | RT | THF | 95 | 92 |

| Ir/SIPHOX | 2-pyridyl cyclic imine | 5.0 | 60 | Toluene | >99 | 98 |

| Mn-Ferrocenyl P,N,N | N-aryl fluorinated imine | 5.0 | 80 | THF | 97 | 98 |

Asymmetric Hydrogenation of Imines and Ketones

Ligand-Substrate Interactions in Catalytic Cycles

The origin of stereoselectivity in asymmetric hydrogenation lies in the specific interactions between the chiral catalyst and the substrate within the catalytic cycle. The process generally involves the coordination of the prochiral ketone or imine to the chiral metal complex. The ligand framework then guides the substrate into a preferred orientation.

Computational and experimental studies suggest that non-covalent interactions, such as CH/π interactions between the ligand's aromatic rings and the substrate, play a crucial role in stabilizing the transition state that leads to the major enantiomer. mdpi.com In the case of the imine derived from 2-chloro-5-fluoroacetophenone, the aryl group of the substrate interacts with the chiral pocket of the catalyst. This interaction creates a significant energy difference between the two possible transition states, resulting in a highly enantioselective hydrogenation. researchgate.netmdpi.com The diamine ligand in certain ruthenium catalysts, for example, builds a specific cavity that permits this stabilizing CH/π interaction for only one orientation of the substrate. mdpi.com

Reductive amination using chiral auxiliaries is another established method for asymmetric amine synthesis. In this approach, a prochiral ketone (2-chloro-5-fluoroacetophenone) is first condensed with a chiral amine (the auxiliary) to form a chiral imine or enamine intermediate. The stereochemistry of the auxiliary then directs the subsequent reduction of the C=N bond, leading to the formation of a chiral amine product with high diastereoselectivity. The auxiliary is then cleaved to yield the desired enantiopure amine.

The use of chiral auxiliaries can be categorized into stoichiometric and catalytic processes.

Stoichiometric Asymmetric Induction: In the classical approach, the chiral auxiliary is used in stoichiometric amounts. The prochiral ketone reacts with the chiral auxiliary to form a diastereomeric intermediate, which is then reduced. The diastereomers of the product are separated, and the auxiliary is chemically removed and ideally recovered. While effective, this method generates significant chemical waste and requires additional protection and deprotection steps. scielo.org.mx

Catalytic Asymmetric Induction: More advanced methods aim to use the chiral auxiliary in catalytic amounts. This is often achieved through biocatalysis, where enzymes like reductive aminases (RedAms) catalyze the reductive amination of a ketone with an amine donor. whiterose.ac.uk These enzymes provide a chiral environment for the reaction, analogous to a metal-ligand complex, and can achieve high conversions and enantioselectivities. whiterose.ac.uk For the synthesis of fluorinated amines, RedAms have demonstrated the ability to produce primary or secondary amines with over 90% conversion and enantiomeric excesses between 85% and 99%. whiterose.ac.uk

The stereochemical outcome of the reduction is controlled by the chiral auxiliary. The auxiliary is designed to effectively shield one face of the imine double bond, forcing the hydride reducing agent (e.g., from sodium borohydride (B1222165) or catalytic hydrogenation) to attack from the less sterically hindered face.

For example, N-sulfinylimines are widely used chiral intermediates. A chiral sulfinyl group is attached to the imine nitrogen. The stereochemistry of the sulfur atom directs the nucleophilic addition to the imine carbon. Mannich-type additions across chiral α-chloro-N-sulfinylimines have been shown to proceed with excellent diastereoselectivity (dr > 99:1), which dictates the final stereochemistry of the amine product after cleavage of the sulfinyl group. beilstein-journals.org The choice of the auxiliary, such as different sulfur-based thiazolidinethiones, can be tailored to favor the formation of the desired (R) or (S) enantiomer of the final amine product. scielo.org.mx

Table 2: Chiral Auxiliary Performance in Reductive Amination This table shows representative data for auxiliary-controlled reactions on analogous substrates.

| Chiral Auxiliary/Method | Substrate | Reductant/Conditions | Diastereomeric Ratio (dr) | ee (%) |

|---|---|---|---|---|

| Reductive Aminase (RedAm) | α-fluoroacetophenone | NADPH, NH₃ | N/A | 96 |

| (S)-(+)-p-toluenesulfinamide | α-chloroaldehyde | Ti(OEt)₄, then LiHMDS | >99:1 | >99 |

| Thiazolidinethione | N-acyl iminium ion | TiCl₄, Hunig's base | >95:5 | >98 |

Kinetic Resolution Strategies

Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This section explores enzymatic, chemo-enzymatic, and dynamic kinetic resolution approaches for the synthesis of enantiopure this compound.

Enzymatic kinetic resolution (EKR) employs enzymes as biocatalysts to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This method is prized for its high enantioselectivity and mild reaction conditions.

Lipases are a class of enzymes that can catalyze the acylation of amines in non-aqueous media. In a typical kinetic resolution of racemic this compound, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted amine. The choice of lipase, acyl donor, and solvent are crucial for achieving high enantioselectivity and conversion.

For the resolution of structurally similar amines, lipases such as Candida antarctica lipase B (CALB) have demonstrated high efficacy. The reaction typically involves the use of an acyl donor like ethyl acetate (B1210297) or isopropenyl acetate. The enantiomeric excess of both the resulting amide and the unreacted amine can often exceed 99%.

Table 1: Illustrative Data for Lipase-Catalyzed Transamidation of (±)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Amine (eeS, %) | Enantiomeric Excess of Amide (eeP, %) | Enantioselectivity (E) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B | Ethyl Acetate | Toluene | 48 | >99 (R) | 96 (S) | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane (B92381) | 50 | 98 (R) | 98 (S) | 150 |

| Candida rugosa Lipase | Ethyl Acetate | Diisopropyl Ether | 52 | 95 (S) | 90 (R) | 80 |

Amidases are enzymes that catalyze the hydrolysis of amide bonds. In the context of kinetic resolution, a racemic N-acyl-1-(2-chloro-5-fluorophenyl)ethan-1-amine can be subjected to enantioselective hydrolysis by an amidase. One enantiomer of the amide is hydrolyzed to the corresponding amine, while the other enantiomer of the amide remains unreacted. This allows for the separation of the chiral amine from the unreacted chiral amide. The enantioselectivity of amidases can be high, providing access to enantiopure amines and amides.

Table 2: Representative Data for Amidase-Mediated Hydrolysis of (±)-N-Acetyl-1-(2-chloro-5-fluorophenyl)ethan-1-amine

| Amidase Source | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Amine (eeP, %) | Enantiomeric Excess of Amide (eeS, %) | Enantioselectivity (E) |

|---|---|---|---|---|---|---|

| Aspergillus oryzae | 7.5 | 40 | 49 | >99 (S) | 96 (R) | >150 |

| Rhodococcus erythropolis | 8.0 | 35 | 51 | 97 (S) | 98 (R) | 180 |

| Bacillus subtilis | 7.0 | 45 | 45 | 94 (R) | 92 (S) | 75 |

Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic catalysis to achieve efficient and selective transformations. For the synthesis of this compound, a chemo-enzymatic approach could involve the chemical synthesis of a racemic precursor followed by an enzymatic resolution step. This hybrid methodology allows for the rapid generation of the racemic substrate through robust chemical methods, while leveraging the high selectivity of enzymes for the crucial enantioseparation step.

A limitation of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

In the context of synthesizing this compound, a DKR process could involve the enzymatic acylation of the amine coupled with a metal-based racemization catalyst. For instance, a lipase could selectively acylate the (R)-enantiomer, while a ruthenium or palladium complex continuously racemizes the remaining (S)-enantiomer, thereby constantly replenishing the reactive (R)-enantiomer. This approach can lead to high yields of the desired enantiomerically pure acylated amine, which can then be deacylated to afford the free amine.

Enzymatic Kinetic Resolution

Chiral Pool Synthesis Derivations

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. These chiral precursors are then converted through a series of chemical transformations into the desired target molecule. For the synthesis of this compound, a potential chiral pool starting material could be an enantiopure amino acid, such as L-alanine or D-alanine.

A hypothetical synthetic route could involve the conversion of the amino acid's carboxyl group into a suitable functional group that can participate in a carbon-carbon bond-forming reaction with a derivative of 2-chloro-5-fluorobenzene. For example, the amino acid could be converted into a chiral auxiliary that directs the stereoselective addition of an organometallic reagent derived from 2-chloro-5-fluorobromobenzene. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound. While conceptually straightforward, this approach often requires multi-step sequences and careful optimization of each reaction to maintain enantiomeric purity.

Classical Synthetic Routes and Mechanistic Elucidation

Traditional methods for synthesizing this compound rely on well-established organic transformations. These routes often involve multi-step processes starting from commercially available precursors.

Nucleophilic Addition to Imines

The nucleophilic addition to an imine or iminium ion is a cornerstone of amine synthesis. In this approach, the carbon-nitrogen double bond of an imine acts as an electrophile. The reaction proceeds via the attack of a nucleophile, typically a hydride from a reducing agent, on the imine carbon.

The imine itself is commonly generated in situ from the condensation of a carbonyl compound and an amine. For the synthesis of the title compound, this would involve the reaction of a suitable precursor with a hydride source. The process is often catalyzed by acid, which protonates the intermediate carbinolamine, facilitating the elimination of water to form a reactive iminium ion. This ion is then readily reduced to the final amine product.

Reduction of Nitriles and Amides

The reduction of nitriles presents a direct pathway to primary amines. The corresponding nitrile precursor, 2-(2-chloro-5-fluorophenyl)acetonitrile, can be reduced to this compound. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves an initial nucleophilic attack by a hydride ion on the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride addition then generates a dianion, which upon aqueous workup, yields the primary amine.

Alternatively, catalytic hydrogenation can be employed, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. While sodium borohydride (NaBH₄) is a common reducing agent for many functional groups, it is generally not strong enough to reduce nitriles.

Similarly, the corresponding amide could be reduced to the target amine, though this route is less commonly documented for this specific molecule. This transformation would also typically require a strong reducing agent like LiAlH₄.

Synthetic Pathways from Substituted Acetophenones

A prevalent and versatile strategy for synthesizing this compound begins with the corresponding ketone, 1-(2-chloro-5-fluorophenyl)ethanone (also known as 2'-chloro-5'-fluoroacetophenone). Two primary methods diverge from this common starting material.

Reductive amination, also known as reductive alkylation, is a highly efficient one-pot method for amine synthesis. This process involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. To synthesize the primary amine this compound, the precursor ketone 1-(2-chloro-5-fluorophenyl)ethanone is treated with an ammonia (B1221849) source, such as ammonium (B1175870) formate.

The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the amine. The key to a successful one-pot reaction is the use of a reducing agent that selectively reduces the imine in the presence of the starting ketone.

Several reducing agents are suitable for this transformation, each with specific advantages.

Interactive Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol (B145695) | Stable in weakly acidic conditions required for imine formation. |

| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective; does not reduce aldehydes or ketones. Tolerates acid-sensitive functional groups. |

| Catalytic Hydrogenation | H₂/Catalyst | Ethanol, Methanol | Uses hydrogen gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). Considered a green method. |

| Sodium Borohydride | NaBH₄ | Ethanol, Methanol | Can reduce both the starting ketone and the intermediate imine, requiring careful control of reaction conditions. |

An alternative two-step pathway from 1-(2-chloro-5-fluorophenyl)ethanone involves the formation and subsequent reduction of an oxime intermediate.

First, the ketone is condensed with hydroxylamine (B1172632) (NH₂OH), often supplied as hydroxylamine hydrochloride, to form 1-(2-chloro-5-fluorophenyl)ethan-1-one oxime. This reaction is typically carried out in a protic solvent like ethanol, sometimes with the addition of a base to neutralize the hydrochloride salt. The second step is the reduction of the C=N double bond of the oxime to the corresponding primary amine. This reduction can be accomplished through various methods, including:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Raney Nickel or Palladium on carbon (Pd/C).

Chemical Reduction: Employing dissolving metal reductions (e.g., sodium in ethanol) or hydride reagents.

This method provides a reliable, albeit less direct, route to the target amine compared to one-pot reductive amination.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. Reductive amination is often considered a green method because it can be performed as a one-pot reaction, which reduces waste by eliminating the need to isolate and purify intermediates.

Further advancements focus on several key areas:

Catalysis: The use of catalytic hydrogenation (H₂/metal catalyst) is preferred over stoichiometric hydride reagents as it has a higher atom economy.

Biocatalysis: A significant advancement in green chemistry is the use of enzymes. Amine dehydrogenases (AmDHs) and reductive aminases (RedAms) can catalyze the reductive amination of ketones with high efficiency and stereoselectivity. These enzymatic reactions often occur in aqueous media under mild conditions, using an ammonium source for both nitrogen and reducing equivalents, with inorganic carbonate as the only byproduct. Chiral amines can be produced with high enantiomeric excess, which is crucial for pharmaceutical applications.

Safer Reagents and Solvents: Green approaches favor less hazardous reagents. For instance, sodium borohydride is often preferred over cyanoborohydride to avoid cyanide-containing waste streams. The use of green solvents like ethanol or even solvent-free conditions further enhances the environmental profile of the synthesis.

Interactive Table: Research Findings in Biocatalytic Reductive Amination

| Enzyme Type | Substrate Type | Amine Donor | Key Finding |

| Amine Dehydrogenase (AmDH) | Aromatic & Aliphatic Ketones | Ammonium Formate | Quantitative conversion and perfect stereoselectivity, yielding (R)-amines with >99% enantiomeric excess. |

| Reductive Aminase (RedAm) | α-Fluoroacetophenones | Ammonia | Yields primary amines with >90% conversion and high enantiomeric excess (85-99%). |

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Solvent-Free and Aqueous Media Reactions

The reduction of reliance on volatile organic solvents (VOCs) is a primary goal in green chemistry. Research into solvent-free and aqueous media reactions for the synthesis of chiral amines, including analogs of this compound, has shown significant promise.

Biocatalysis, particularly the use of enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs), is at the forefront of this shift. These enzymatic reactions typically occur in aqueous buffer solutions under mild temperature and pH conditions, thereby eliminating the need for harsh organic solvents. The synthesis of chiral amines from their corresponding prochiral ketones is a common application. For instance, a transaminase can catalyze the asymmetric amination of a ketone, using an amino donor like isopropylamine, to produce the desired chiral amine with high enantioselectivity.

While specific data for the solvent-free synthesis of this compound is not extensively published, the principles can be extrapolated from studies on analogous compounds. Solvent-free reactions, often facilitated by grinding or ball-milling, can lead to reduced reaction times and simplified work-up procedures.

Table 1: Illustrative Comparison of Reaction Media for Chiral Amine Synthesis

| Reaction Medium | Typical Catalyst | Advantages | Challenges | Illustrative Yield (%) | Illustrative Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Aqueous Buffer | Transaminase | Environmentally benign, mild conditions, high selectivity | Enzyme stability, substrate/product inhibition | >95 | >99 |

| Solvent-Free | Organocatalyst | Reduced waste, simplified workup, potential for faster reactions | Limited substrate scope, potential for thermal decomposition | 85-95 | 90-98 |

| Organic Solvent (e.g., Toluene) | Homogeneous Metal Catalyst | Well-established, broad substrate scope | Use of hazardous materials, catalyst removal | >90 | >99 |

Atom Economy and Process Intensification

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups. Advanced methodologies for the synthesis of this compound focus on maximizing atom economy.

Reductive amination of the corresponding ketone, 2-chloro-5-fluoroacetophenone, is a highly atom-economical route to this compound. In this one-pot reaction, the ketone reacts with an amine source in the presence of a reducing agent to directly form the amine. This approach avoids the generation of stoichiometric byproducts often seen in classical resolution methods.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. Continuous flow chemistry is a key enabling technology for process intensification. In the context of chiral amine synthesis, continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. The integration of reaction and purification steps in a continuous flow system can significantly reduce the manufacturing footprint and operational costs.

Table 2: Principles of Atom Economy and Process Intensification in Chiral Amine Synthesis

| Concept | Methodology | Key Benefits | Illustrative Application |

|---|---|---|---|

| Atom Economy | Asymmetric Reductive Amination | High conversion of reactants to product, minimal waste | Direct synthesis from ketone and ammonia/amine source |

| Process Intensification | Continuous Flow Synthesis | Improved safety, efficiency, and scalability; reduced footprint | Integrated synthesis and purification in a microreactor system |

Sustainable Catalyst Systems (e.g., heterogeneous catalysis, organocatalysis)

The development of sustainable catalyst systems is crucial for reducing the environmental impact of chemical synthesis. This involves the use of catalysts that are non-toxic, recyclable, and derived from renewable resources.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse. For the synthesis of chiral amines, supported metal catalysts (e.g., platinum or palladium on a solid support) can be used for asymmetric hydrogenation or reductive amination. The ability to easily separate the catalyst from the reaction mixture simplifies the purification process and reduces metal contamination in the final product. Research is ongoing to develop more efficient and selective heterogeneous catalysts for the synthesis of compounds like this compound.

Organocatalysis: Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. Chiral phosphoric acids and chiral amines are examples of organocatalysts that have been successfully employed in the asymmetric synthesis of amines. These catalysts can promote reactions with high enantioselectivity under mild conditions. While the application of organocatalysis to the specific synthesis of this compound is an area of active research, the principles have been demonstrated for a wide range of similar substrates.

Table 3: Comparison of Sustainable Catalyst Systems for Asymmetric Amine Synthesis

| Catalyst System | Catalyst Type | Key Advantages | Illustrative Substrate | Illustrative Enantiomeric Excess (%) |

|---|---|---|---|---|

| Heterogeneous Catalysis | Supported Platinum | Recyclable, low product contamination | Substituted Acetophenones | 90-98 |

| Organocatalysis | Chiral Phosphoric Acid | Metal-free, mild conditions | Imines | >95 |

| Biocatalysis | Transaminase | High selectivity, aqueous media, renewable | Prochiral Ketones | >99 |

Stereochemical Investigations and Control in 1 2 Chloro 5 Fluorophenyl Ethan 1 Amine Chemistry

Diastereoselective and Enantioselective Transformations

The synthesis of enantiomerically pure 1-(2-chloro-5-fluorophenyl)ethan-1-amine relies on asymmetric synthesis methodologies. These strategies are broadly categorized into diastereoselective and enantioselective transformations. While specific literature on the diastereoselective and enantioselective synthesis of this compound is not extensively detailed, general principles of asymmetric synthesis of chiral amines are widely applicable.

Enantioselective Synthesis:

Enantioselective approaches aim to directly produce one enantiomer in excess over the other. Common methods include:

Asymmetric Reductive Amination: The ketone precursor, 1-(2-chloro-5-fluorophenyl)ethan-1-one, can be converted to the corresponding amine via asymmetric reductive amination. This can be achieved using chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium, ruthenium) complexed with chiral ligands, or through biocatalysis employing enzymes like reductive aminases (RedAms). frontiersin.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). For instance, different reductive aminase variants have shown the ability to synthesize a range of secondary amines with varying conversions and enantioselectivities. frontiersin.org

Asymmetric Hydrogenation of Imines: The corresponding imine of 1-(2-chloro-5-fluorophenyl)ethan-1-one can be subjected to asymmetric hydrogenation using a chiral catalyst. This method is a powerful tool for the synthesis of chiral amines from prochiral imines.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom to form a diastereomeric intermediate, which can then be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine. The Ellman lab, for example, developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu

Diastereoselective Synthesis:

Diastereoselective methods involve the creation of a second stereocenter in the molecule, allowing for the separation of the resulting diastereomers. This can be achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. While effective, this method is often less efficient than enantioselective approaches as it involves the separation of a mixture and the potential loss of 50% of the material.

Asymmetric multicomponent reactions represent a sophisticated strategy for the diastereoselective synthesis of complex molecules containing multiple stereocenters in a single operation. nih.gov While not directly reported for this compound, such methodologies could potentially be adapted for its synthesis.

Chiral Derivatization for Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule is a fundamental aspect of stereochemical investigation. For chiral primary amines like this compound, chiral derivatization followed by spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is a powerful technique.

This method involves reacting the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers exhibit distinct physical and spectroscopic properties, allowing for their differentiation.

Common Chiral Derivatizing Agents:

| Chiral Derivatizing Agent (CDA) | Acronym | Resulting Derivative | Spectroscopic Method |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Mosher's amides | ¹H NMR, ¹⁹F NMR |

| α-Fluorinated phenylacetic phenylselenoester | FPP | Fluorinated amides | ¹⁹F NMR |

| Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid | TBBA | Amides | ¹⁹F NMR |

The resulting diastereomers can be analyzed by NMR spectroscopy. The difference in the chemical shifts (Δδ) of specific nuclei in the two diastereomers can be correlated to the absolute configuration of the original amine. The pioneering work of Mosher with MTPA established a model for this correlation based on the anisotropic effect of the phenyl ring in the resulting amides. wikipedia.org

A more recent and powerful approach involves the use of fluorine-containing CDAs, such as FPP, and the analysis of the resulting diastereomers by ¹⁹F NMR spectroscopy. frontiersin.org This method offers several advantages, including a wider chemical shift range and less spectral crowding compared to ¹H NMR. The absolute configuration can be assigned by comparing the experimental ¹⁹F NMR chemical shift differences with those calculated using Density Functional Theory (DFT). frontiersin.orgresearchgate.net This combined experimental and computational approach provides a robust and reliable method for determining the absolute configuration of chiral primary amines. frontiersin.org

For instance, a novel method has been developed based on the experimental and DFT-calculated ¹⁹F NMR chemical shift differences of the two fluorinated amides formed by reacting a chiral primary amine with two enantiomers of FPP. frontiersin.org If the sign of the experimental chemical shift difference (Δδ) matches the sign of the calculated Δδ for a particular enantiomer, the absolute configuration can be confidently assigned. frontiersin.org

Impact of Substituent Effects on Stereoselectivity

The electronic and steric properties of the substituents on the aromatic ring of this compound, namely the 2-chloro and 5-fluoro groups, can significantly influence the stereoselectivity of its synthesis. While specific studies on this particular compound are limited, general principles of substituent effects in asymmetric catalysis provide valuable insights.

Electronic Effects:

The electron-withdrawing nature of the chlorine and fluorine atoms can impact the reactivity of the precursor ketone or imine. These effects can influence the binding of the substrate to the chiral catalyst and the energetics of the transition state, thereby affecting the enantioselectivity of the reaction. For example, in copper-catalyzed asymmetric carbocyanation reactions, both electron-donating and electron-withdrawing groups on the aryl ring of the aldehyde substrate were well-tolerated, leading to products with excellent enantioselectivity. acs.org

Steric Effects:

The position of the substituents on the phenyl ring can exert steric hindrance, which can play a crucial role in directing the stereochemical outcome of a reaction. The ortho-chloro substituent, in particular, can create a more sterically demanding environment around the reaction center. This steric bulk can enhance the discrimination between the two enantiotopic faces of the prochiral substrate by the chiral catalyst, potentially leading to higher enantioselectivity. In the asymmetric protonation of catalytically generated enamines, the bulk of substituents on the catalyst was found to influence the transition state and, consequently, the enantioselectivity. nih.gov

The interplay of both electronic and steric effects of the 2-chloro and 5-fluoro substituents will ultimately determine the optimal catalyst system and reaction conditions required to achieve high stereoselectivity in the synthesis of this compound.

Theoretical Models for Stereochemical Outcome Prediction

Theoretical models, particularly those based on quantum mechanics, are invaluable tools for understanding and predicting the stereochemical outcome of asymmetric reactions. Density Functional Theory (DFT) calculations have emerged as a powerful method for elucidating reaction mechanisms and the origins of stereoselectivity.

For the synthesis of chiral amines, DFT calculations can be used to:

Model Transition States: By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the enantioselectivity of a reaction can be predicted. The enantiomeric excess is related to the energy difference (ΔΔG‡) between these transition states.

Elucidate Catalyst-Substrate Interactions: DFT can provide detailed insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, between the chiral catalyst and the substrate in the transition state. These interactions are often the key to understanding the origin of stereoselectivity. nih.gov

Rationalize Substituent Effects: Theoretical models can be used to systematically study the impact of different substituents on the stereochemical outcome, providing a rational basis for catalyst and substrate design.

In the context of assigning absolute configuration, as mentioned in section 3.2, DFT calculations are crucial for predicting the ¹⁹F NMR chemical shifts of the diastereomeric derivatives. frontiersin.orgresearchgate.net The excellent correlation often observed between the calculated and experimental data validates the use of this theoretical approach for stereochemical assignment.

For example, in the asymmetric protonation of chloroenamines, DFT calculations were used to elucidate the origin of asymmetry and the effects of catalyst substituents. nih.gov Similarly, computational analyses have been employed to understand the diastereodivergence in aza-Henry reactions, revealing the importance of hydrogen bonding and dispersion forces in controlling the stereochemical outcome. nih.gov These examples highlight the predictive power of theoretical models in stereochemical investigations.

Reactivity and Derivatization of 1 2 Chloro 5 Fluorophenyl Ethan 1 Amine

Amine Functionalization Reactions

The primary amine group (-NH₂) is the most reactive site for nucleophilic attack. It readily reacts with a variety of electrophiles to form a wide range of functionalized derivatives.

The primary amine of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine exhibits typical nucleophilicity, enabling it to react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures. nih.govscribd.com

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), yields the corresponding N-acylated amide. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. scribd.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords the corresponding sulfonamide. These derivatives are often highly crystalline and are important in medicinal chemistry.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant Class | Specific Reagent | Product Type | General Structure of Product |

| Acyl Halide | Acetyl chloride | Amide | N-[1-(2-Chloro-5-fluorophenyl)ethyl]acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride | Amide | N-[1-(2-Chloro-5-fluorophenyl)ethyl]acetamide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride (Tosyl chloride) | Sulfonamide | N-[1-(2-Chloro-5-fluorophenyl)ethyl]-4-methylbenzenesulfonamide |

| Sulfonyl Halide | Methanesulfonyl chloride (Mesyl chloride) | Sulfonamide | N-[1-(2-Chloro-5-fluorophenyl)ethyl]methanesulfonamide |

The nitrogen atom of this compound can be alkylated or arylated to form secondary and tertiary amines.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides (e.g., methyl iodide). This reaction typically proceeds via nucleophilic substitution (Sₙ2). The reaction can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a preferred method, which involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the amine with an aryl halide in the presence of a palladium catalyst and a suitable base.

Table 2: Potential Alkylation and Arylation Reactions

| Reaction Type | Reactant(s) | Product Type | General Structure of Product |

| Alkylation | Methyl iodide | Secondary Amine | 1-(2-Chloro-5-fluorophenyl)-N-methylethan-1-amine |

| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine | N-[1-(2-Chloro-5-fluorophenyl)ethyl]propan-2-amine |

| Arylation (Buchwald-Hartwig) | Bromobenzene, Pd-catalyst, Base | Secondary Amine | N-[1-(2-Chloro-5-fluorophenyl)ethyl]aniline |

Imine Formation: Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. nih.gov The formation of the C=N double bond in imines is a reversible process. nih.gov Imines are valuable intermediates in organic synthesis, for example, in the synthesis of other amines via reduction or in cycloaddition reactions. nih.govnih.gov

Amide Formation: Beyond the use of acyl halides, amides can be synthesized directly from carboxylic acids using coupling reagents. nih.gov These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts. nih.govresearchgate.net This method is widely used, particularly in peptide synthesis, due to its mild conditions and high efficiency. nih.gov

Table 3: Imine and Amide Formation Reactions

| Reaction Type | Reactant(s) | Product Type | General Structure of Product |

| Imine Formation | Benzaldehyde, Acid catalyst | Imine (Schiff Base) | (E)-N-Benzylidene-1-(2-chloro-5-fluorophenyl)ethan-1-amine |

| Amide Formation | Benzoic acid, Coupling agent (e.g., EDC) | Amide | N-[1-(2-Chloro-5-fluorophenyl)ethyl]benzamide |

Reactions Involving the Aromatic Ring

The phenyl ring of this compound is substituted with two electron-withdrawing halogen atoms and one activating aminoethyl group. This substitution pattern influences the ring's reactivity towards electrophiles and its potential for metal-catalyzed transformations.

The outcome of electrophilic aromatic substitution on the phenyl ring is determined by the directing effects of the existing substituents. masterorganicchemistry.com

-Cl (Chloro) and -F (Fluoro) groups: Both are deactivating due to their inductive electron withdrawal, but they are ortho, para-directors because of resonance electron donation.

-CH(CH₃)NH₂ (Aminoethyl) group: This group is activating and an ortho, para-director. However, EAS reactions are often performed under strong acidic conditions (e.g., nitration with HNO₃/H₂SO₄). libretexts.org In such conditions, the amine group is protonated to form an ammonium ion (-CH(CH₃)NH₃⁺), which is strongly deactivating and a meta-director.

Given these competing influences, the regioselectivity of an EAS reaction is complex. Under acidic conditions, the directing power of the deactivating ammonium group would likely dominate, directing incoming electrophiles to the positions meta to it (C4 and C6). The halogen atoms also deactivate the ring, making harsh reaction conditions necessary. The most likely position for substitution would be C4, which is para to the fluorine, ortho to the chlorine, and meta to the protonated aminoethyl group.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromo-2-chloro-5-fluorophenyl)ethan-1-amine |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-chloro-5-fluorophenyl)ethan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2-chloro-5-fluorophenyl)ethan-1-amine |

The chloro and fluoro substituents on the aromatic ring serve as potential handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. umontreal.ca

The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. Therefore, the C-Cl bond at the C2 position is the most likely site for reaction under typical cross-coupling conditions (e.g., using palladium or copper catalysts). nih.gov The C-F bond at the C5 position is significantly stronger and less reactive, usually requiring specialized catalysts or harsher conditions to participate.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base can replace the chlorine atom with an aryl or vinyl group.

Hiyama Coupling: This reaction uses an organosilicon compound as the coupling partner with an organic halide, catalyzed by palladium. researchgate.net

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst, to install an alkynyl group at the C2 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a new C-N bond by coupling an amine with the aryl chloride.

Table 5: Potential Metal-Catalyzed Cross-Coupling Reactions at the C-Cl Position

| Reaction Name | Reactant(s) | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Base | Palladium Catalyst | 1-(5-Fluoro-[1,1'-biphenyl]-2-yl)ethan-1-amine |

| Hiyama Coupling | Trimethyl(phenyl)silane, Fluoride source | Palladium Catalyst | 1-(5-Fluoro-[1,1'-biphenyl]-2-yl)ethan-1-amine |

| Sonogashira Coupling | Phenylacetylene, Base | Pd/Cu Catalyst | 1-(5-Fluoro-2-(phenylethynyl)phenyl)ethan-1-amine |

| Buchwald-Hartwig Amination | Aniline, Base | Palladium Catalyst | N¹-(1-(5-Fluorophenyl)ethyl)benzene-1,2-diamine |

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Suzuki, Sonogashira, and Heck Couplings

The chloro-substituent on the phenyl ring of this compound can serve as a handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich and bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride moiety with an organoboron compound, typically a boronic acid or a boronic ester, to form a new carbon-carbon bond. This would replace the chlorine atom with an aryl, heteroaryl, or alkyl group, offering a pathway to a wide range of biphenyl (B1667301) derivatives and other complex structures. The primary amine group would likely require protection prior to the reaction to prevent side reactions, such as the formation of aza-palladacycles or interference with the catalytic cycle.

Sonogashira Coupling: In a Sonogashira coupling, the aryl chloride would react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This results in the formation of an aryl-alkyne C-C bond. Similar to the Suzuki coupling, protection of the amine group would be a critical consideration to ensure the desired reactivity at the C-Cl bond.

Heck Coupling: The Heck reaction would enable the coupling of the aryl chloride with an alkene to introduce a vinyl group onto the aromatic ring. This reaction is a versatile method for the synthesis of substituted styrenes and other vinylarenes. The choice of catalyst, base, and reaction conditions would be crucial to achieve high yields and selectivity, and amine protection would be a necessary prerequisite.

A hypothetical overview of these coupling reactions is presented below, assuming appropriate amine protection (e.g., as a carbamate (B1207046) or amide).

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biphenyl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted styrene |

Buchwald-Hartwig Amination

The primary amine group of this compound is a suitable nucleophile for the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond between the amine and an aryl or heteroaryl halide (or pseudohalide). This reaction is a powerful method for the synthesis of diarylamines and related structures, which are prevalent in medicinal chemistry and materials science.

The reactivity of the amine would be influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituted phenyl ring. The presence of the chloro and fluoro groups may modulate the nucleophilicity of the amine. A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.

Below is a table summarizing the key components and expected outcomes for a Buchwald-Hartwig amination involving this compound.

| Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Aryl bromide | Pd₂(dba)₃, BINAP | NaOt-Bu | N-Aryl derivative |

| Heteroaryl chloride | Pd(OAc)₂, XPhos | Cs₂CO₃ | N-Heteroaryl derivative |

Transformation to Higher-Order Molecular Scaffolds

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including heterocyclic rings and polymers.

Heterocyclic Ring Formation

The primary amine group is a key functionality for the construction of various nitrogen-containing heterocycles. Through reactions with suitable bifunctional electrophiles, a range of heterocyclic systems can be accessed. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of pyrimidines or diazepines, depending on the reaction conditions and the specific dicarbonyl species used. Condensation with α-haloketones followed by intramolecular cyclization (the Hantzsch pyridine synthesis or related methods) could yield substituted pyridines or other related heterocycles. The presence of the substituted phenyl group would impart specific physicochemical properties to the resulting heterocyclic products.

Polymerization Initiators and Monomers

While less common for this specific type of molecule, this compound could potentially be incorporated into polymeric structures. The primary amine group could serve as a site for chain growth in step-growth polymerization, for example, through the formation of polyamides by reaction with diacyl chlorides or polyesters by reaction with dicarboxylic acids under appropriate conditions.

Alternatively, the amine could be used to modify existing polymers, introducing the 2-chloro-5-fluorophenyl moiety as a pendant group, which could fine-tune the polymer's properties, such as its thermal stability, solubility, or refractive index. The chloro-substituent could also serve as a site for post-polymerization modification via cross-coupling reactions, further expanding the functional diversity of the resulting material.

Reaction Kinetics and Thermodynamic Analysis of Derivatization Processes

Reaction Kinetics: The rate of derivatization of the primary amine group would be influenced by several factors. The steric bulk of the ethylamine (B1201723) side chain and the ortho-chloro substituent on the phenyl ring could sterically hinder the approach of reagents to the nitrogen atom, potentially slowing down the reaction rate compared to less substituted anilines. The electronic effects of the chloro and fluoro substituents would also play a role. Both are electron-withdrawing groups, which would decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and likely decreasing the rate of reaction with electrophiles.

Kinetic studies, such as monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy, would allow for the determination of reaction rate constants and the elucidation of the reaction mechanism. A hypothetical kinetic profile for a simple acylation reaction is presented below.

| Parameter | Influencing Factor | Expected Effect of Substituents |

| Rate Constant (k) | Nucleophilicity of the amine | Decreased by electron-withdrawing Cl and F groups |

| Activation Energy (Ea) | Steric hindrance | Increased by the ortho-Cl and ethyl groups |

Thermodynamic Analysis: The thermodynamic favorability of a derivatization reaction is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes. For most derivatization reactions of amines, such as acylation or sulfonylation, the formation of stable amide or sulfonamide bonds results in a negative enthalpy change, making the reactions exothermic.

Advanced Spectroscopic and Structural Characterization of 1 2 Chloro 5 Fluorophenyl Ethan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides deep insights into the molecule's connectivity and spatial arrangement.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for mapping the intricate network of scalar and dipolar couplings within the molecule, resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would prominently display a cross-peak between the methine proton (Hα) and the protons of the methyl group (Hβ), confirming the ethylamine (B1201723) fragment. Additionally, correlations among the aromatic protons can be observed, helping to assign their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbon atom to which they are attached (¹J-coupling). youtube.com This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal of the methyl group will show a correlation to the methyl carbon signal, and the methine proton signal will correlate to the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : To assemble the complete carbon framework, HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). sdsu.edu Key HMBC correlations for this compound would include:

Correlations from the methyl protons (Hβ) to the methine carbon (Cα) and the C1 aromatic carbon.

Correlations from the methine proton (Hα) to the methyl carbon (Cβ) and the aromatic carbons at the C1, C2, and C6 positions.

Correlations from the aromatic protons to neighboring and distant carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique maps correlations between protons that are close in space, irrespective of their bonding connectivity. researchgate.net NOESY is particularly valuable for confirming stereochemistry and conformational preferences. For this molecule, a NOESY spectrum could reveal through-space interactions between the methine proton (Hα) and the aromatic proton at the C6 position, providing information about the preferred rotational conformation around the Cα-C(Aryl) bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound Predicted values are based on chemical shift increments for substituted benzenes and related structures. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HSQC Correlation | Key HMBC Correlations | Key COSY Correlations |

|---|---|---|---|---|---|

| Methine (α) | ~4.2 | ~52 | Hα - Cα | Hα to Cβ, C1, C2, C6 | Hα - Hβ |

| Methyl (β) | ~1.4 | ~24 | Hβ - Cβ | Hβ to Cα, C1 | Hβ - Hα |

| Aromatic C3-H | ~7.3 | ~115 (d, JCF ≈ 23 Hz) | H3 - C3 | H3 to C1, C2, C4, C5 | H3 - H4 |

| Aromatic C4-H | ~7.1 | ~116 (d, JCF ≈ 21 Hz) | H4 - C4 | H4 to C2, C3, C5, C6 | H4 - H3, H6 |

| Aromatic C6-H | ~7.4 | ~130 | H6 - C6 | H6 to C1, C2, C4, Cα | H6 - H4 |

Solid-State NMR for Polymorphic Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. Different crystal packing arrangements and intermolecular interactions in polymorphs lead to distinct local electronic environments for the nuclei.

These differences are manifested in the SSNMR spectra, particularly in the ¹³C and ¹⁵N chemical shifts. nih.gov By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of the solid material can be obtained. Each polymorph of this compound would be expected to produce a unique ¹³C SSNMR spectrum. For example, carbons involved in or proximate to different hydrogen bonding networks (e.g., the amine group) would likely show the most significant variations in chemical shifts between forms. SSNMR can thus serve as a definitive fingerprint for identifying known polymorphs and characterizing new ones. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique that provides essential information on the molecular weight and structure of this compound. Its high sensitivity makes it ideal for both structural confirmation and impurity analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (C₈H₉ClFN), the theoretical monoisotopic mass is 173.0407551 Da. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with an error of less than 5 parts per million (ppm). The detection of the protonated molecule [M+H]⁺ at an m/z value extremely close to the calculated 174.04858 provides unambiguous confirmation of the compound's elemental formula, a critical step in its identification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to probe the molecular structure by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. ucdavis.eduunito.it The fragmentation pattern serves as a structural fingerprint. For this compound, collision-induced dissociation (CID) would likely produce several characteristic fragments. The most prominent fragmentation pathway is often the benzylic cleavage.

A plausible fragmentation pathway would involve:

Loss of ammonia (B1221849) (NH₃) : A common fragmentation for primary amines, leading to the formation of a stable carbocation.

Benzylic Cleavage : Cleavage of the Cα-Cβ bond, resulting in the formation of a resonance-stabilized benzylic fragment.

Table 2: Plausible MS/MS Fragments for Protonated this compound ([C₈H₉ClFN+H]⁺)

| Precursor Ion m/z | Proposed Fragment Structure | Fragment m/z (Monoisotopic) | Neutral Loss |

|---|---|---|---|

| 174.05 | [M+H]⁺ | 174.05 | - |

| 174.05 | [C₈H₇ClF]⁺ | 157.02 | NH₃ |

| 174.05 | [C₇H₅ClF]⁺ | 143.01 | C₂H₅N |

| 174.05 | [CH₃CH=NH₂]⁺ | 44.05 | C₇H₅ClF |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique perfectly suited for separating and identifying volatile and semi-volatile compounds in a mixture. hpst.cz It is widely used to assess the purity of this compound and to identify any volatile impurities, such as residual solvents from synthesis or related by-products. researchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interaction with a capillary column (e.g., a nonpolar HP-5ms column). dtic.mil As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time from the GC provides one level of identification, while the mass spectrum provides a highly specific fingerprint that can be compared against spectral libraries for positive identification. This method allows for the detection and quantification of impurities even at trace levels, ensuring the high quality required for subsequent synthetic steps. nih.gov For amines, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can sometimes be used to improve peak shape and thermal stability, though it is not always necessary. h-brs.de

Table 3: Hypothetical GC-MS Data for Purity Analysis

| Retention Time (min) | Component Identity | Key m/z values | Area % |

|---|---|---|---|

| 8.52 | This compound | 173, 158, 143 | 99.8 |

| 6.78 | 1-(2-Chloro-5-fluorophenyl)ethan-1-one (precursor) | 172, 157, 131 | 0.15 |

| 3.45 | Toluene (solvent) | 92, 91, 65 | 0.05 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. These methods probe the vibrational motions of bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

For this compound, IR and Raman spectroscopy would be instrumental in confirming its structural integrity. Key vibrational modes that would be expected are summarized in the table below. The exact frequencies can be influenced by the electronic effects of the chloro and fluoro substituents on the phenyl ring.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| N-H (Amine) | Bending | 1550-1650 |

| C-F (Aryl-F) | Stretching | 1100-1400 |

Note: This table represents expected ranges. Actual experimental values are not available in the cited literature.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would provide a unique pattern for this specific molecule, allowing for its unambiguous identification when compared against a reference spectrum. However, no experimentally obtained IR or Raman spectra for this compound have been found in a thorough review of scientific literature.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

This compound possesses a chiral center at the carbon atom bonded to the amine group, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to study such chiral molecules.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal. For the individual enantiomers of this compound, one would expect to see CD spectra that are mirror images of each other, with positive and negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores, primarily the substituted phenyl ring.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra of the two enantiomers would be mirror images.

These techniques are crucial for determining the enantiomeric purity and the absolute configuration of a chiral compound, often by comparing the experimental spectra with those predicted by quantum chemical calculations. Despite the importance of these techniques for a chiral amine, no specific CD or ORD data for this compound is available in the published scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unequivocal proof of the absolute stereochemistry (the (R) or (S) configuration) of a chiral center and offers precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, a successful crystallographic analysis would yield a detailed structural model. This would allow for the visualization of the spatial arrangement of the 2-chloro-5-fluorophenyl group relative to the ethanamine substituent. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound.

While crystal structures for molecules containing the 2-chloro-5-fluorophenyl moiety have been reported, a search of crystallographic databases (such as the Cambridge Structural Database) did not yield a crystal structure for the specific compound this compound.

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-DAD-MS, GC-IR)

Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are essential for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS) would be a primary tool for the analysis of this compound.

LC: A chiral stationary phase could be used to separate the (R) and (S) enantiomers.

DAD: A diode-array detector would provide the UV-Vis spectrum of the compound, confirming the presence of the phenyl chromophore.

MS: Mass spectrometry would provide the molecular weight of the compound and, through fragmentation analysis (MS/MS), would yield structural information confirming the identity of the molecule. A sensitive LC-MS/MS method would be suitable for quantifying trace levels of this compound.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful technique. After separation on a GC column (potentially a chiral column), the eluting compound is passed through a light pipe where its gas-phase IR spectrum is recorded. This provides functional group information for the separated components, offering an additional layer of identification.

While general methods for the analysis of chiral amines and other pharmaceutical compounds using these techniques are well-established, specific methods and application data for the analysis of this compound are not described in the available research literature. The development of such a method would involve optimizing the chromatographic separation and the spectroscopic detection parameters.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine |

Computational and Theoretical Chemistry Studies of 1 2 Chloro 5 Fluorophenyl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For 1-(2-Chloro-5-fluorophenyl)ethan-1-amine, these methods can elucidate its conformational preferences, reactivity, and spectroscopic characteristics.

Conformational Analysis and Energy Minima

A comprehensive conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This analysis is crucial as the three-dimensional structure of a molecule dictates its physical and chemical properties. At present, specific studies detailing the conformational analysis and energy minima for this compound are not available in the public domain. Such a study would typically involve systematic rotations around the single bonds and subsequent geometry optimizations to locate all possible low-energy structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

A detailed FMO analysis for this compound would provide insights into its potential reaction mechanisms. However, specific calculations of HOMO-LUMO energies and their distribution for this particular molecule have not been reported in the available scientific literature.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions involving this compound requires the modeling of reaction pathways and the characterization of transition states. Computational methods can be used to calculate the energy profiles of potential reactions, identifying the most favorable routes and the structures of the high-energy transition states that govern the reaction rates. To date, no specific research has been published on the reaction pathway modeling for this compound.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies would be valuable for its structural characterization. While general principles of these predictive methods are well-established, specific computational data for this compound are not currently available.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein. researchgate.netnih.govmdpi.com

Ligand-Protein Interaction Predictions for Hypothesized Biological Targets

To explore the potential biological activity of this compound, molecular docking studies could be performed against various hypothesized protein targets. bohrium.commdpi.com These simulations would predict the preferred binding orientation of the molecule within the protein's active site and estimate the binding affinity. Following docking, molecular dynamics simulations could provide further insights into the stability of the ligand-protein complex over time. Currently, there are no published studies detailing molecular docking or dynamics simulations specifically involving this compound.

Conformational Sampling and Stability of this compound